
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone, also known as Ethyl Fenugreek Lactone or Abhexone, is a compound with the molecular formula C7H10O3 . It is one of the key contributors to the aroma of roasted coffee and occurs naturally in fruits such as blackberry, raspberry, and blueberry . It is also used as a flavor and fragrance agent in brown sugar, caramel, and artificial maple flavors .
Synthesis Analysis
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone can be synthesized starting from diethyl oxalate through the Grignard reaction and condensation . The effects of bases on the condensation of the intermediate, ethyl 2-oxobutanoate, with propanal were investigated .Molecular Structure Analysis
The molecular structure of 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone consists of 7 carbon atoms, 10 hydrogen atoms, and 3 oxygen atoms . The IUPAC Standard InChIKey for this compound is IUFQZPBIRYFPFD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone is a solid at 20 degrees Celsius . It has a molecular weight of 142.15 . It appears as a white or colorless to light orange to yellow powder to lump to clear liquid . The freezing point is between 25.0 to 29.0 °C and the melting point is 27 °C .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 involves the conversion of a starting material into an intermediate, which is then further reacted to produce the final compound. The key steps in the synthesis pathway include the protection of a hydroxyl group, followed by an aldol condensation reaction and subsequent deprotection to form the desired furanone-d3 compound.", "Starting Materials": [ "3-hydroxy-4-methyl-2(5H)-furanone", "ethyl iodide", "sodium hydride", "deuterium oxide", "acetic anhydride", "pyridine" ], "Reaction": [ "Step 1: Protection of the hydroxyl group of 3-hydroxy-4-methyl-2(5H)-furanone using acetic anhydride and pyridine to form the corresponding acetyl derivative.", "Step 2: Reaction of the acetyl derivative with ethyl iodide and sodium hydride in deuterium oxide to form the protected intermediate.", "Step 3: Aldol condensation reaction of the protected intermediate with sodium hydride and deuterium oxide to form the desired furanone-d3 compound.", "Step 4: Deprotection of the furanone-d3 compound using acid to remove the acetyl group and reveal the hydroxyl group." ] } | |
Número CAS |
156420-67-6 |
Nombre del producto |
5-Ethyl-3-hydroxy-4-methyl-2(5H)-furanone-d3 |
Fórmula molecular |
C₇H₇D₃O₃ |
Peso molecular |
145.17 |
Sinónimos |
5-(ethyl-2,2,2-d3)-3-hydroxy-4-methyl-2(5H)-furanone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



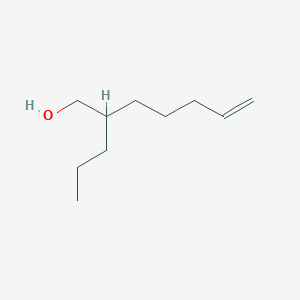
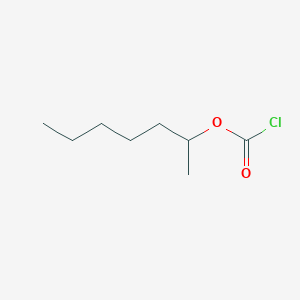
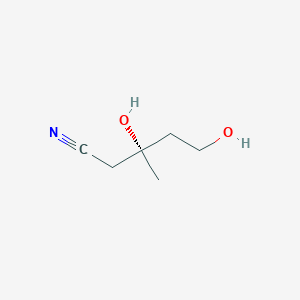
![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)
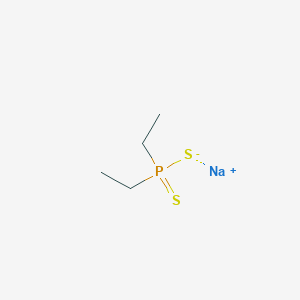

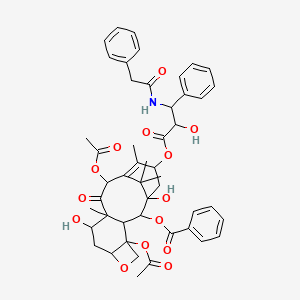
![[4-(Hydroxymethyl)phenyl] 2-acetyloxybenzoate](/img/structure/B1144556.png)